3-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-7-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxychromen-4-one
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Description
Kaempferol 3-sophoroside-7-rhamnoside is a natural product found in Solanum tuberosum with data available.
Scientific Research Applications
Identification and Characterization
- Kaempferol 3-sophoroside-7-rhamnoside and related compounds have been identified and characterized in various plants, such as potato seeds, tronchuda cabbage, and sophora japonica, using techniques like mass spectrometry and high-performance liquid chromatography (HPLC) (Schmid & Harborne, 1973), (Ferreres et al., 2005), (Tang, Lou & Wang, 2001).
Biological Activities
- Studies have demonstrated various bioactivities of kaempferol and its glycosides, such as antitumor, antioxidant, and anti-inflammatory effects. Kaempferol showed significant antiproliferative effects on different cancer cell lines and inhibited key cellular pathways like AKT phosphorylation (Wang et al., 2018).
- Kaempferol glycosides like kaempferol-3-O-rhamnoside have been isolated from plants like Schima wallichii Korth., showing potential anticancer activities by inducing apoptosis in breast cancer cells (Diantini et al., 2012).
- The depigmenting and anti-inflammatory properties of kaempferol and its rhamnosides have been studied, revealing that certain structural features like the 3-hydroxyl group of kaempferol play a critical role in its biological activity (Rho et al., 2011).
Therapeutic Potential
- Kaempferol glycosides, including kaempferol-3-O-rhamnoside, have been evaluated for their potential in treating diseases like prostate cancer by inhibiting cell proliferation and activating the caspase cascade pathway (Halimah et al., 2015).
- The analgesic activity of kaempferol 3-O-sophoroside has been investigated, showing significant pain-relieving effects in animal models, comparable to morphine (Palanichamy & Nagarajan, 1990).
Properties
IUPAC Name |
3-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-7-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxychromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H40O20/c1-10-19(38)23(42)26(45)31(47-10)48-13-6-14(37)18-15(7-13)49-28(11-2-4-12(36)5-3-11)29(22(18)41)52-33-30(25(44)21(40)17(9-35)51-33)53-32-27(46)24(43)20(39)16(8-34)50-32/h2-7,10,16-17,19-21,23-27,30-40,42-46H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRYWDBDPXMHHGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)C6=CC=C(C=C6)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H40O20 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
756.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93098-79-4 |
Source
|
Record name | Kaempferol 3-sophoroside 7-rhamnoside | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037427 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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